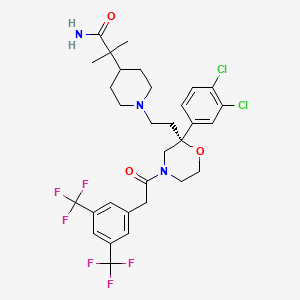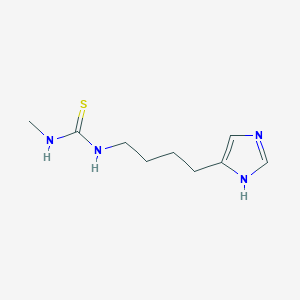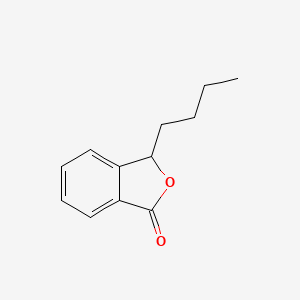
Butylphthalide
Descripción general
Descripción
Butylphthalide (3-n-butylphthalide or NBP) is one of the chemical constituents in celery oil, along with sedanolide, which is primarily responsible for the aroma and taste of celery . Studies in animal models suggest that butylphthalide may be useful for the treatment of hypertension and may have neuroprotective effects .
Synthesis Analysis
While specific details on the synthesis of Butylphthalide were not found, it’s known that Butylphthalide is one of the chemical constituents in celery oil . More research would be needed to provide a detailed synthesis analysis.
Chemical Reactions Analysis
Butylphthalide has been used in trials studying the prevention of Restenosis . It has been found to have a role in different pathophysiological processes in the treatment of ischemic stroke, including antioxidants, anti-inflammatory, anti-apoptotic, anti-thrombosis, and mitochondrial protection .
Physical And Chemical Properties Analysis
Butylphthalide has a molar mass of 190.242 g·mol−1 and appears as a clear oily liquid . More specific physical and chemical properties were not found in the search results.
Aplicaciones Científicas De Investigación
Neuroprotection in Stroke
Butylphthalide has been shown to have neuroprotective effects in patients with acute ischemic stroke, improving functional outcomes and aiding in recovery .
Secondary Prevention of Stroke
Research is being conducted on the efficacy and safety of Butylphthalide for secondary prevention of stroke, which could provide new approaches for treatment .
Immunity and Inflammation
There is also evidence suggesting Butylphthalide may play a role in immunity and inflammation, according to a study published in Oxidative Medicine and Cellular Longevity .
Safety and Hazards
Direcciones Futuras
Butylphthalide is widely used for treating acute ischemic stroke in China and shows a great clinical effect . A multicenter, prospective real-world trial is being conducted to confirm the role of Butylphthalide in secondary stroke prevention . This trial aims to expand the scope of application of Butylphthalide soft capsules and provide new ideas for enriching the secondary prevention of stroke .
Mecanismo De Acción
Target of Action
Butylphthalide, also known as NBP, has been widely used for treating acute ischemic stroke . It plays a role in different pathophysiological processes in the treatment of ischemic stroke, including antioxidants, anti-inflammatory, anti-apoptotic, anti-thrombosis, and mitochondrial protection .
Mode of Action
Butylphthalide’s mode of action is multifaceted. It is known to support mitochondrial health, helping to maintain cellular energy levels and prevent cell death . Recent studies suggest that the drug may inhibit neuronal apoptosis, which is the process of programmed cell death . By preventing this, Butylphthalide may help to preserve brain function and cognitive abilities .
Biochemical Pathways
Butylphthalide affects several biochemical pathways. It has been found to regulate cerebral perfusion, reduce neuronal damage, reduce inflammatory cascade, repair cerebrovascular damage, and improve the ability of daily living as well as prognosis in patients with acute cerebral infarction . The mechanism of action may be related to the activation of Netrin/DCC/VEGF signaling pathway by Butylphthalide . Furthermore, KEGG pathway analysis indicated that lysosome, phagosome, apoptosis, endocytosis and ferroptosis are the mainly enriched pathways .
Pharmacokinetics
It is known that butylphthalide is used in the treatment of cerebral ischemia, and its efficacy and safety have been demonstrated in clinical trials . More research is needed to fully understand the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of Butylphthalide and their impact on its bioavailability .
Result of Action
The result of Butylphthalide’s action is a higher proportion of patients achieving a favorable functional outcome. In a study among patients with acute ischemic stroke receiving intravenous thrombolysis and/or endovascular treatment, Butylphthalide was associated with a higher proportion of patients achieving a favorable functional outcome at 90 days compared with placebo .
Action Environment
The action environment of Butylphthalide can influence its efficacy and stability. It is known that Butylphthalide has been used in a variety of clinical settings, including in the treatment of acute ischemic stroke
Propiedades
IUPAC Name |
3-butyl-3H-2-benzofuran-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O2/c1-2-3-8-11-9-6-4-5-7-10(9)12(13)14-11/h4-7,11H,2-3,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJXMNVQARNZTEE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1C2=CC=CC=C2C(=O)O1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50863687 | |
| Record name | 1(3H)-Isobenzofuranone, 3-butyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50863687 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
colourless, oily liquid; warm-spicy herbaceous aroma | |
| Record name | 3-n-Butylphthalide | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1160/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Boiling Point |
177.00 to 178.00 °C. @ 15.00 mm Hg | |
| Record name | (S)-3-Butyl-1(3H)-isobenzofuranone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0032064 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
Slightly soluble in water; soluble in oil, soluble (in ethanol) | |
| Record name | 3-n-Butylphthalide | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1160/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
1.068-1.074 | |
| Record name | 3-n-Butylphthalide | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1160/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Product Name |
Butylphthalide | |
CAS RN |
6066-49-5, 3413-15-8 | |
| Record name | Butylphthalide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6066-49-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Butylphthalide [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006066495 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Butylphthalide | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12749 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 1(3H)-Isobenzofuranone, 3-butyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1(3H)-Isobenzofuranone, 3-butyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50863687 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-butylphthalide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.455 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | BUTYLPHTHALIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/822Q956KGM | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | (S)-3-Butyl-1(3H)-isobenzofuranone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0032064 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary mechanism of action of Butylphthalide in protecting against ischemia-reperfusion injury?
A1: Butylphthalide appears to enhance antioxidant activity. Studies in rats have shown that Butylphthalide significantly increases Superoxide Dismutase (SOD) activity and decreases Malondialdehyde (MDA) levels, indicating a reduction in oxidative stress [].
Q2: How does Butylphthalide impact inflammatory responses after acute myocardial infarction?
A2: Research suggests Butylphthalide regulates the Protein Kinase B/Nuclear factor E2-related factor 2 (Akt/Nrf2) signaling pathway. This regulation inhibits the expression of inflammatory markers like interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α), thereby reducing inflammation and myocardial apoptosis [].
Q3: Does Butylphthalide affect autophagy in cells treated with amyloid-beta (Aβ)?
A3: Yes, studies using Aβ-treated U87 cells (a glioblastoma cell line) indicate that Butylphthalide inhibits reactive oxygen species (ROS)-mediated autophagic cell death. This inhibition likely contributes to its neuroprotective effects [].
Q4: Can Butylphthalide influence the expression of nerve growth factors?
A4: Yes, studies show Butylphthalide can upregulate the expressions of Brain-Derived Neurotrophic Factor (BDNF) and Nerve Growth Factor (NGF) at the genetic transcription level in rat models of cerebral ischemia [, ].
Q5: What is the molecular formula and weight of Butylphthalide?
A5: The molecular formula of Butylphthalide is C12H14O2, and its molecular weight is 190.24 g/mol.
Q6: Are there studies on the stability of Butylphthalide in different formulations?
A6: While specific formulation studies are limited in the provided abstracts, research indicates Butylphthalide is available as an injectable solution and soft capsules for oral administration, suggesting successful formulation strategies [, , , ].
Q7: Can enzymes be used to catalyze reactions involving Butylphthalide?
A7: Yes, lipase Novozyme 435 has demonstrated high efficiency in catalyzing the asymmetric acylation and enantioselective transesterification of Butylphthalide in organic solvents [, ].
Q8: How do different doses of Butylphthalide affect its protective effects against brain ischemia?
A9: Studies in rat models of global cerebral ischemia show that Butylphthalide provides neuroprotection in a dose-dependent manner, with the 3.0 mg/kg dose demonstrating the most significant effects on blood-brain barrier permeability [].
Q9: What is the recommended route of administration for Butylphthalide in clinical trials?
A10: Clinical trials have explored both intravenous and oral administration of Butylphthalide. Intravenous administration is typically used in the acute phase of stroke, followed by oral administration for long-term treatment [, , ].
Q10: Has research shown any impact of Butylphthalide on biomarkers in stroke patients?
A11: Yes, a prospective cohort study revealed that Butylphthalide combined with conventional treatment decreased MMP-9 levels and increased Vascular Endothelial Growth Factor (VEGF) levels in patients with stroke, suggesting potential beneficial effects on vascular remodeling [].
Q11: What are the primary in vitro models used to study the effects of Butylphthalide?
A12: Researchers frequently use PC12 cells (derived from a rat adrenal gland tumor) and RAW264.7 cells (a mouse macrophage cell line) to investigate the neuroprotective effects of Butylphthalide in the context of oxidative stress and inflammation [].
Q12: What animal models are commonly employed in Butylphthalide research?
A13: Rat models of cerebral ischemia (induced by middle cerebral artery occlusion) are widely used to study the neuroprotective effects of Butylphthalide in vivo. Researchers also utilize rat models of vascular dementia and Alzheimer's disease to investigate the therapeutic potential of Butylphthalide in these conditions [, , , , ].
Q13: What have clinical trials revealed about the efficacy of Butylphthalide in acute ischemic stroke?
A14: A Phase III, multicenter, randomized, double-blind, controlled trial demonstrated that 14 days of treatment with Butylphthalide significantly improved neurological function in acute ischemic stroke patients compared to ozagrel (a selective thromboxane A2 synthetase inhibitor) [].
Q14: What is the safety profile of Butylphthalide based on clinical trials?
A15: Clinical trials have shown that intravenous administration of Butylphthalide is generally safe and well-tolerated. The most common adverse event reported was elevated alanine aminotransferase, which was mild and transient [, , ].
Q15: Are there any ongoing investigations into targeted delivery strategies for Butylphthalide?
A15: The provided research does not delve into specific drug delivery and targeting strategies for Butylphthalide. This area presents an opportunity for future research to enhance its therapeutic efficacy and potentially reduce off-target effects.
Q16: What analytical methods are commonly used to quantify Butylphthalide levels?
A16: While specific quantification methods are not detailed in the abstracts, techniques like High-Performance Liquid Chromatography (HPLC) are likely employed due to their sensitivity and suitability for analyzing drug concentrations in biological samples.
Q17: What is the origin of Butylphthalide as a potential therapeutic agent?
A19: Butylphthalide is a natural compound initially extracted from the seeds of celery (Apium graveolens). Its traditional use and promising pharmacological properties have led to its development as a potential therapeutic agent for stroke and other neurological disorders [].
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[[(2S,4S,5R)-4-[(2R,3R,4R,5S,6R)-3-acetamido-4-hydroxy-6-(hydroxymethyl)-5-sulfooxyoxan-2-yl]oxy-5-(hydroxymethyl)pyrrolidin-1-ium-2-carbonyl]amino]ethanesulfonic acid](/img/structure/B1668045.png)
![4-[3-Acetamido-4-hydroxy-6-(hydroxymethyl)-5-sulfooxyoxan-2-yl]oxy-5-(hydroxymethyl)pyrrolidine-2-carboxylic acid](/img/structure/B1668046.png)
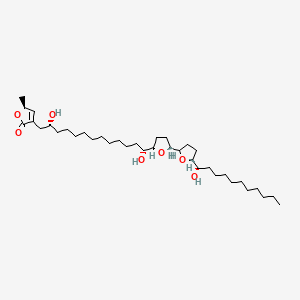

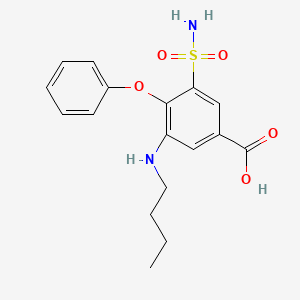

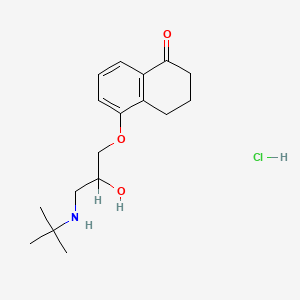


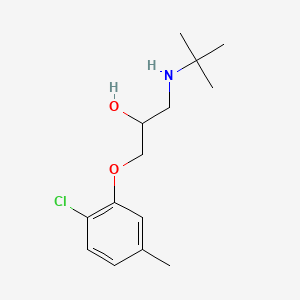
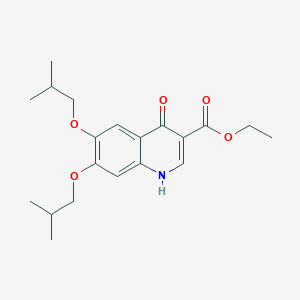
![1-phenyl-4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B1668064.png)
